Cas no 75884-39-8 ((1E)-1-(2-furanyl)-1-Propanone oxime)

(1E)-1-(2-furanyl)-1-Propanone oxime structure
75884-39-8 structure
Product Name:(1E)-1-(2-furanyl)-1-Propanone oxime
CAS No:75884-39-8
MF:C7H9NO2
MW:139.151861906052
CID:1117260
Update Time:2024-03-05

(1E)-1-(2-furanyl)-1-Propanone oxime Chemical and Physical Properties

Names and Identifiers

    • (1E)-1-(2-furanyl)-1-Propanone oxime
    • 1-Propanone, 1-(2-furanyl)-, oxime, (1E)-
    • Inchi: 1S/C7H9NO2/c1-2-6(8-9)7-4-3-5-10-7/h3-5,9H,2H2,1H3/b8-6+
    • InChI Key: XGJQVGIPNVJZPT-SOFGYWHQSA-N
    • SMILES: C(=N/O)(\C1=CC=CO1)/CC

Computed Properties

  • Exact Mass: 139.063
  • Monoisotopic Mass: 139.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.7A^2

Experimental Properties

  • Density: 1.12±0.1 g/cm3(Predicted)
  • Melting Point: 73 °C
  • Boiling Point: 234.4±13.0 °C(Predicted)
  • pka: 11.70±0.10(Predicted)
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